VO-OHpic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

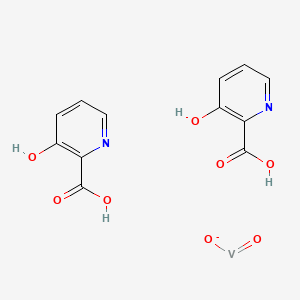

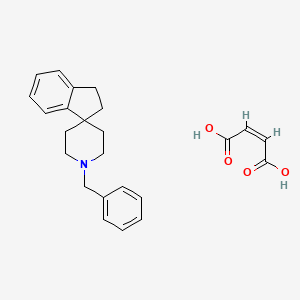

VO-Ohpic, también conocido como oxo-hidroxi-picolinato de vanadio, es un compuesto a base de vanadio que ha despertado un interés significativo en la investigación científica debido a sus potentes efectos inhibitorios sobre la fosfatasa y el homólogo de la tensina (PTEN). PTEN es un gen supresor tumoral que juega un papel crucial en la regulación del crecimiento y supervivencia celular al desfosforilar el fosfatidilinositol 3,4,5-trifosfato (PIP3) a fosfatidilinositol 4,5-bifosfato (PIP2). Se ha demostrado que this compound inhibe PTEN con afinidad nanomolar, lo que lo convierte en una herramienta valiosa para estudiar las vías y enfermedades relacionadas con PTEN .

Mecanismo De Acción

VO-Ohpic ejerce sus efectos principalmente inhibiendo PTEN, una fosfatasa que desfosforila PIP3 a PIP2. Esta inhibición conduce a niveles aumentados de PIP3, lo que a su vez activa las vías de señalización descendentes como la vía PI3K / Akt. La activación de estas vías promueve la supervivencia, proliferación y diferenciación celular. La inhibición de PTEN por this compound es reversible y no competitiva, con afinidad nanomolar .

Análisis Bioquímico

Biochemical Properties

VO-OHpic plays a significant role in biochemical reactions by inhibiting PTEN activity. It interacts with PTEN, a key enzyme that hydrolyses the phosphate group in the 3’ position from phosphatidylinositol 3,4,5-triphosphate (PIP3) to form phosphatidylinositol 4,5-biphosphate . The inhibition of PTEN by this compound is fully reversible .

Cellular Effects

This compound influences cell function by altering the balance of PTEN and PI3K activities, which determines the cellular PIP3 levels . This, in turn, affects other signaling components such as Akt, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PTEN, leading to enzyme inhibition . This results in increased PIP3 levels due to loss in PTEN function, which has been shown to play a major role in PTEN-mediated tumorigenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed over time. It has been demonstrated that this compound significantly inhibits PTEN activity in low nanomolar concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylinositol 3,4,5-triphosphate (PIP3). It interacts with the enzyme PTEN, affecting the metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

VO-Ohpic se sintetiza a través de una serie de reacciones químicas que involucran sales de vanadio y derivados del ácido picolínico. La ruta sintética típica implica la reacción del pentóxido de vanadio (V2O5) con ácido picolínico en presencia de un agente reductor como el borohidruro de sodio (NaBH4). La reacción se lleva a cabo en condiciones controladas, incluidos niveles específicos de temperatura y pH, para garantizar la formación del producto deseado .

Métodos de producción industrial

Si bien los métodos de producción industrial de this compound no están ampliamente documentados, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción y utilizando reactivos de calidad industrial. La clave para una producción industrial exitosa radica en mantener la pureza y el rendimiento del compuesto, lo que se puede lograr mediante un control cuidadoso de los parámetros de reacción y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

VO-Ohpic se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de moieties de vanadio y ácido picolínico, que interactúan con diferentes reactivos y condiciones .

Reactivos y condiciones comunes

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir óxidos de vanadio, mientras que la reducción puede producir hidruros de vanadio. Las reacciones de sustitución pueden dar como resultado varios derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

VO-Ohpic tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:

Química: this compound se utiliza como catalizador en diversas reacciones químicas, incluidos los procesos de oxidación y reducción.

Biología: En la investigación biológica, this compound se emplea para investigar el papel de PTEN en procesos celulares como la apoptosis, la proliferación celular y la diferenciación.

Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades asociadas con la disfunción de PTEN, como el cáncer, la diabetes y los trastornos neurodegenerativos.

Industria: En aplicaciones industriales, this compound se utiliza en el desarrollo de materiales avanzados y recubrimientos.

Comparación Con Compuestos Similares

VO-Ohpic es único entre los inhibidores de PTEN debido a su alta potencia y especificidad. Compuestos similares incluyen otros inhibidores a base de vanadio como el sulfato de vanadilo y el ortovandato de sodio. this compound se destaca por su mayor afinidad por PTEN y su capacidad para modular vías de señalización específicas .

Lista de compuestos similares

- Sulfato de vanadilo

- Ortovandato de sodio

- Compuestos de bisperoxovanadio (bpV)

- Derivados del ácido picolínico

Propiedades

IUPAC Name |

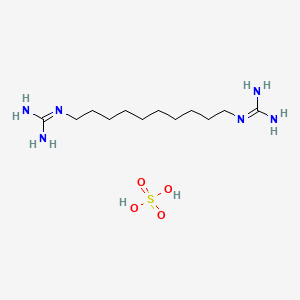

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQTXODYOYERFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O8V- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)

![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)